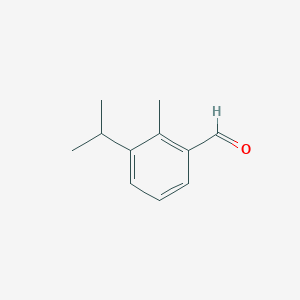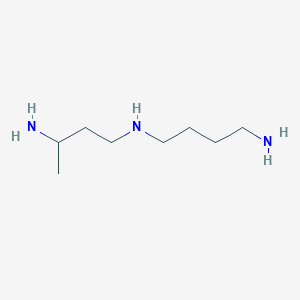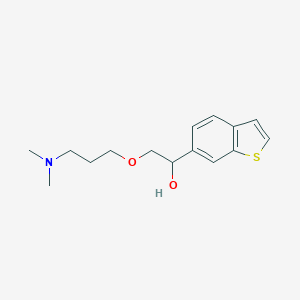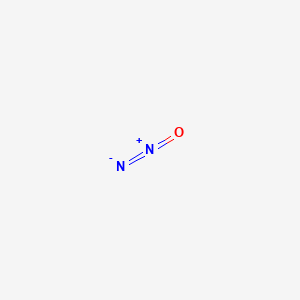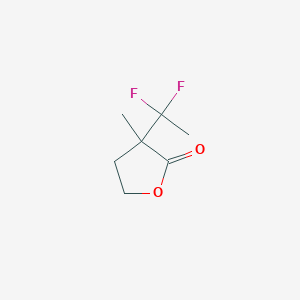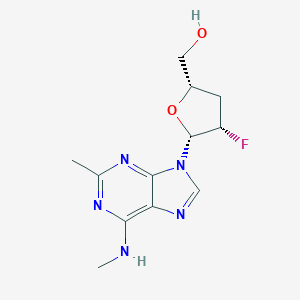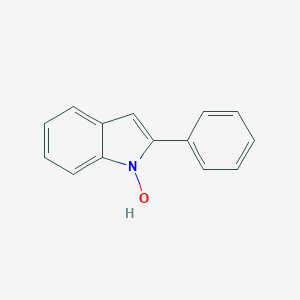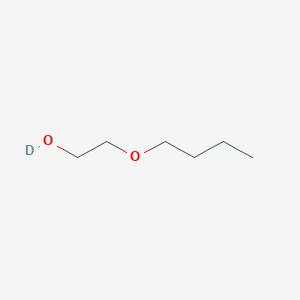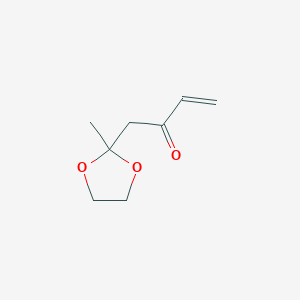
1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. It is an organic compound with a molecular formula of C8H12O3 and a molecular weight of 156.18 g/mol.
Mechanism Of Action
The mechanism of action of 1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds, which can alter the structure and function of proteins.
Biochemical And Physiological Effects
Studies have shown that 1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one can have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases. It has also been shown to have antimicrobial properties, which can be useful in the development of new antibiotics.
Advantages And Limitations For Lab Experiments
1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one has several advantages and limitations for lab experiments. One of the advantages is its ease of synthesis, which makes it readily available for research purposes. It is also stable under normal laboratory conditions, which makes it easy to handle. However, one of the limitations is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research of 1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one. One direction is the development of new synthetic routes to improve the yield and purity of the product. Another direction is the investigation of its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to understand its mechanism of action and to identify potential targets for drug development.
In conclusion, 1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. Its ease of synthesis, stability, and potential therapeutic properties make it a promising compound for future research.
Synthesis Methods
The synthesis of 1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one involves the reaction of acrolein with ethylene glycol in the presence of a catalyst. The reaction yields the desired product with a yield of 60-70%. The purity of the product can be increased by recrystallization or column chromatography.
Scientific Research Applications
1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one has been extensively studied for its potential use in various scientific applications. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a flavoring agent in the food industry.
properties
CAS RN |
127600-04-8 |
|---|---|
Product Name |
1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one |
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-(2-methyl-1,3-dioxolan-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H12O3/c1-3-7(9)6-8(2)10-4-5-11-8/h3H,1,4-6H2,2H3 |
InChI Key |
VESIPBQZMBUGPX-UHFFFAOYSA-N |
SMILES |
CC1(OCCO1)CC(=O)C=C |
Canonical SMILES |
CC1(OCCO1)CC(=O)C=C |
synonyms |
3-Buten-2-one, 1-(2-methyl-1,3-dioxolan-2-yl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hex-2-enethioate](/img/structure/B159953.png)
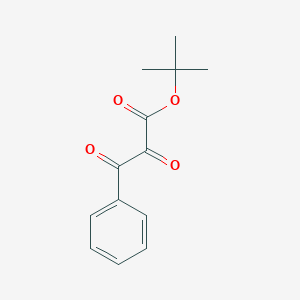
![Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide](/img/structure/B159960.png)
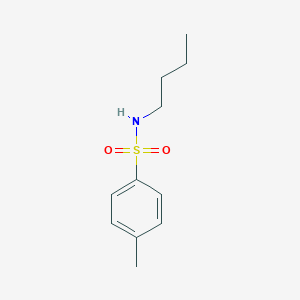
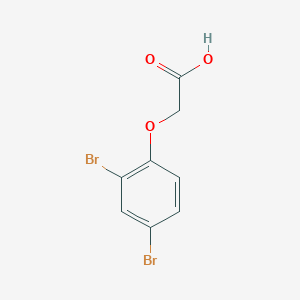
![N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B159969.png)
